molecular formula C32H37N5 B12698677 N-(2-Ethylhexyl)-1-((3-methyl-4-((2-methylphenyl)azo)phenyl)azo)naphthalen-2-amine CAS No. 93964-06-8

N-(2-Ethylhexyl)-1-((3-methyl-4-((2-methylphenyl)azo)phenyl)azo)naphthalen-2-amine

Cat. No.: B12698677
CAS No.: 93964-06-8
M. Wt: 491.7 g/mol
InChI Key: SXVHVJCVEMSNCS-UHFFFAOYSA-N
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Description

N-(2-Ethylhexyl)-1-((3-methyl-4-((2-methylphenyl)azo)phenyl)azo)naphthalen-2-amine is an azo compound, characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. Azo compounds are widely used in various industries, particularly as dyes and pigments due to their vivid colors and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethylhexyl)-1-((3-methyl-4-((2-methylphenyl)azo)phenyl)azo)naphthalen-2-amine typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The general steps are as follows:

    Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with an aromatic compound containing an electron-donating group to form the azo compound.

Industrial Production Methods

In industrial settings, the production of azo compounds like this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process may involve continuous flow systems for better efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Azo compounds undergo various chemical reactions, including:

    Reduction: Azo compounds can be reduced to the corresponding amines using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.

    Oxidation: Under certain conditions, azo compounds can be oxidized to form azoxy compounds.

    Substitution: Azo compounds can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Substitution: Halogens, alkylating agents.

Major Products Formed

    Reduction: Corresponding aromatic amines.

    Oxidation: Azoxy compounds.

    Substitution: Substituted azo compounds with various functional groups.

Scientific Research Applications

Azo compounds like N-(2-Ethylhexyl)-1-((3-methyl-4-((2-methylphenyl)azo)phenyl)azo)naphthalen-2-amine have diverse applications in scientific research:

    Chemistry: Used as dyes and pigments in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed as staining agents in microscopy and histology.

    Medicine: Investigated for potential use in drug delivery systems and as therapeutic agents.

    Industry: Widely used in the textile, leather, and food industries as colorants.

Mechanism of Action

The mechanism of action of azo compounds involves the interaction of the azo group with various molecular targets. The azo group can undergo reduction to form aromatic amines, which can then interact with biological molecules. The specific pathways and targets depend on the structure of the compound and the biological system .

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: A well-known azo dye used as a pH indicator.

    Sudan I: An azo dye used in the textile industry.

    Disperse Orange 3: An azo dye used in dyeing synthetic fibers.

Uniqueness

N-(2-Ethylhexyl)-1-((3-methyl-4-((2-methylphenyl)azo)phenyl)azo)naphthalen-2-amine is unique due to its specific structure, which may impart distinct properties such as solubility, stability, and color. Its ethylhexyl group may enhance its solubility in organic solvents, making it suitable for specific industrial applications.

Properties

CAS No.

93964-06-8

Molecular Formula

C32H37N5

Molecular Weight

491.7 g/mol

IUPAC Name

N-(2-ethylhexyl)-1-[[3-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-amine

InChI

InChI=1S/C32H37N5/c1-5-7-13-25(6-2)22-33-31-19-17-26-14-9-10-15-28(26)32(31)37-34-27-18-20-30(24(4)21-27)36-35-29-16-11-8-12-23(29)3/h8-12,14-21,25,33H,5-7,13,22H2,1-4H3

InChI Key

SXVHVJCVEMSNCS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC(=C(C=C3)N=NC4=CC=CC=C4C)C

Origin of Product

United States

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